molecular formula C9H5BrO3S B13028143 7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid

7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B13028143
M. Wt: 273.10 g/mol
InChI Key: XKDJZVHVPJXCBN-UHFFFAOYSA-N
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Description

7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a compound belonging to the class of organic compounds known as thiophene carboxylic acids. These compounds contain a thiophene ring, which is a five-membered ring made up of four carbon atoms and one sulfur atom, with a carboxylic acid group attached. The presence of a bromine atom and a hydroxyl group on the benzothiophene ring adds to its unique chemical properties .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 7-bromo-3-oxo-benzo[b]thiophene-2-carboxylic acid.

    Reduction: Formation of 7-bromo-3-hydroxybenzo[b]thiophene-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the bromine atom and hydroxyl group may influence its binding affinity and reactivity with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the benzothiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that exhibits significant biological activity, particularly in antimicrobial and anticancer applications. This compound belongs to the class of benzo[b]thiophenes and is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid functional group. Its molecular formula is C9H5BrO2SC_9H_5BrO_2S, with a molecular weight of approximately 273.10 g/mol. The unique structural features of this compound contribute to its diverse biological activities.

Chemical Structure and Properties

The compound's structure includes a thiophene ring fused with a benzene ring, which enhances its reactivity and interaction with biological targets such as enzymes and receptors. The presence of both bromine and hydroxyl groups plays a crucial role in its biological profile.

Property Details
Molecular Formula C9H5BrO2SC_9H_5BrO_2S
Molecular Weight 273.10 g/mol
Functional Groups Hydroxyl, Carboxylic Acid
Structural Characteristics Fused benzene-thiophene ring

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism behind this activity is believed to involve the disruption of bacterial cell walls or interference with metabolic processes within the bacteria, leading to cell death or inhibition of growth.

Anticancer Activity

The compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been reported to affect pathways related to GSK-3β, which is crucial in cancer biology .

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound may possess antioxidant and anti-inflammatory properties. These activities are essential for protecting cells from oxidative stress and inflammation-related damage, further supporting its therapeutic potential .

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors, influencing their activity and leading to desired biological outcomes. The binding affinity may be enhanced due to the unique combination of functional groups present in the molecule.

Case Studies

Several studies have focused on the biological activity of compounds similar to this compound, providing insights into its potential applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzo[b]thiophenes showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating that structural modifications could enhance bioactivity.
  • Cancer Cell Studies : Research involving cancer cell lines revealed that compounds structurally related to this compound could inhibit cell growth significantly, suggesting a promising avenue for developing anticancer agents .

Properties

Molecular Formula

C9H5BrO3S

Molecular Weight

273.10 g/mol

IUPAC Name

7-bromo-3-hydroxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H5BrO3S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3,11H,(H,12,13)

InChI Key

XKDJZVHVPJXCBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2O)C(=O)O

Origin of Product

United States

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